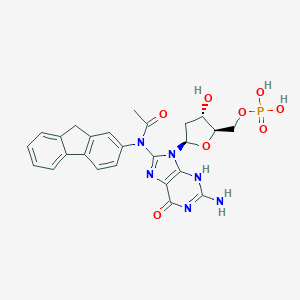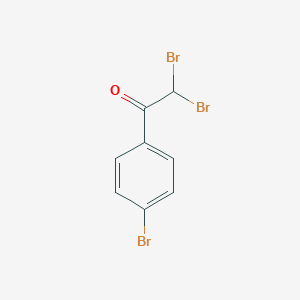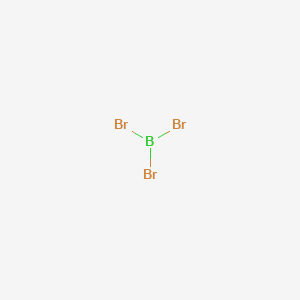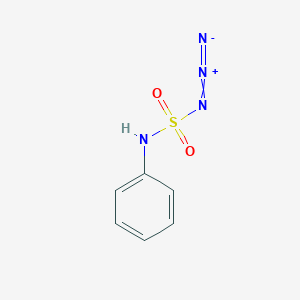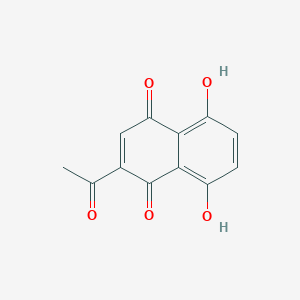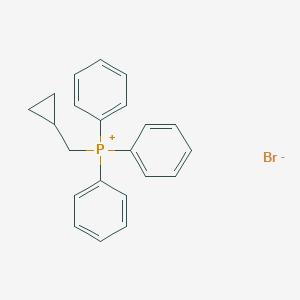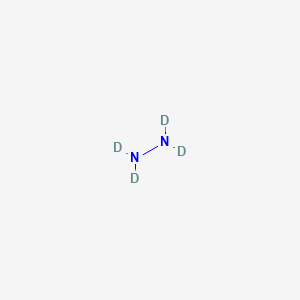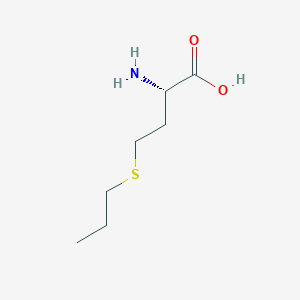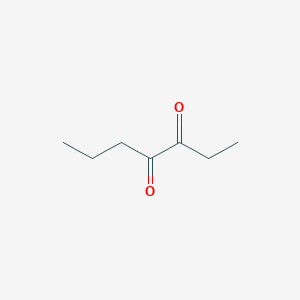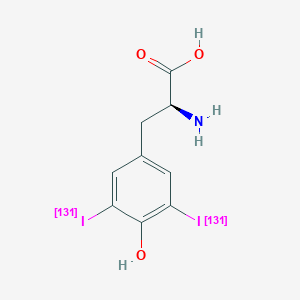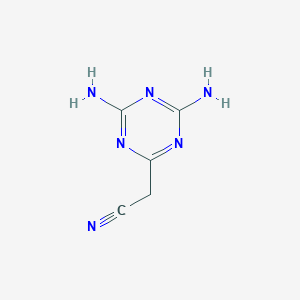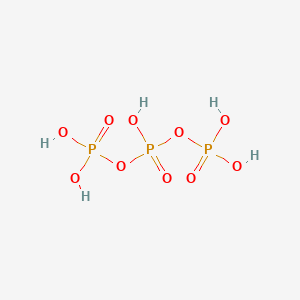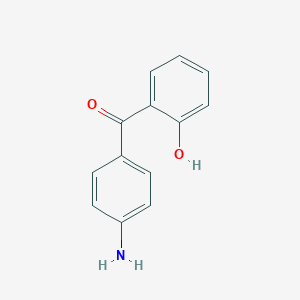
(4-Aminophenyl)(2-hydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Aminophenyl)(2-hydroxyphenyl)methanone, also known as APAPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APAPM is a white crystalline powder with a molecular formula of C13H11NO2 and a molecular weight of 213.23 g/mol.
Mécanisme D'action
The exact mechanism of action of (4-Aminophenyl)(2-hydroxyphenyl)methanone is not fully understood. However, it has been suggested that (4-Aminophenyl)(2-hydroxyphenyl)methanone exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. (4-Aminophenyl)(2-hydroxyphenyl)methanone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
Studies have shown that (4-Aminophenyl)(2-hydroxyphenyl)methanone has anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases such as arthritis, cardiovascular disease, and neurodegenerative disorders. (4-Aminophenyl)(2-hydroxyphenyl)methanone has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (4-Aminophenyl)(2-hydroxyphenyl)methanone in lab experiments is its low toxicity, which makes it a safe compound to work with. (4-Aminophenyl)(2-hydroxyphenyl)methanone is also relatively easy to synthesize and purify. However, one limitation of using (4-Aminophenyl)(2-hydroxyphenyl)methanone in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of (4-Aminophenyl)(2-hydroxyphenyl)methanone. One potential area of research is the development of (4-Aminophenyl)(2-hydroxyphenyl)methanone-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of the potential use of (4-Aminophenyl)(2-hydroxyphenyl)methanone as a therapeutic agent for the treatment of various diseases such as cancer, arthritis, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of (4-Aminophenyl)(2-hydroxyphenyl)methanone and its biochemical and physiological effects.
Méthodes De Synthèse
(4-Aminophenyl)(2-hydroxyphenyl)methanone can be synthesized through a reaction between 4-aminophenylboronic acid and 2-hydroxybenzaldehyde in the presence of a palladium catalyst. The reaction takes place in a mixture of ethanol and water at a temperature of 80°C. After completion of the reaction, the product is purified through recrystallization from ethyl acetate.
Applications De Recherche Scientifique
(4-Aminophenyl)(2-hydroxyphenyl)methanone has been used in various scientific research applications due to its potential as a therapeutic agent. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. (4-Aminophenyl)(2-hydroxyphenyl)methanone has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
13134-94-6 |
|---|---|
Nom du produit |
(4-Aminophenyl)(2-hydroxyphenyl)methanone |
Formule moléculaire |
C13H11NO2 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
(4-aminophenyl)-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H11NO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,15H,14H2 |
Clé InChI |
RDQHBBCEAXUGGK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)N)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)N)O |
Synonymes |
4'-Amino-2-hydroxybenzophenone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



